molecular formula C17H17N3O5S B2521392 3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1428351-24-9

3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2521392
CAS RN: 1428351-24-9
M. Wt: 375.4
InChI Key: JYCGMRFWXCTSSW-UHFFFAOYSA-N
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Description

The compound "3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" is a heterocyclic molecule that incorporates several distinct functional groups and ring systems, including a furan ring, an oxadiazole ring, and an azetidine ring. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two double bonds, is a key structural feature that can be modified to create a variety of derivatives with diverse chemical and biological properties .

Synthesis Analysis

The synthesis of compounds related to the target molecule often involves high-temperature reactions or photochemical methods. For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a similar oxadiazole and furan ring system, was synthesized through a reaction at 180°C . Photochemical reactions have also been employed to create oxadiazole derivatives, as seen in the synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves irradiation in the presence of a nitrogen nucleophile . These methods highlight the versatility of synthetic approaches for constructing complex molecules that include oxadiazole rings.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is often confirmed using techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the geometry of the rings, which is crucial for understanding the compound's reactivity and potential applications.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo a variety of chemical reactions. Acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents are common transformations for compounds with an amino group and a chloromethyl group attached to the oxadiazole ring . These reactions can be used to further modify the compound and introduce additional functional groups, altering its physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as thermal stability and reactivity towards impact and friction, are important for their potential applications. Compounds with an oxadiazole ring system have been reported to have moderate thermal stabilities, with decomposition temperatures ranging from 159°C to 246°C . They are also generally insensitive to impact and friction, which is a desirable trait for materials used in applications where stability under mechanical stress is required . The detonation performance of these materials can be superior to traditional explosives like TNT, based on their calculated heats of formation and measured densities .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

3-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a part of a broader class of compounds involved in the development of heterocyclic compounds, such as oxadiazoles, which are known for their diverse applications in medicinal chemistry due to their biological activities. The synthesis and functionalization of these compounds involve complex chemical processes that generate derivatives with potential pharmaceutical applications, including antimicrobial and antitumor activities. For instance, derivatives of 1,3,4-oxadiazole, obtained from furan-2-carbohydrazide, have been synthesized and evaluated for their antimicrobial properties, demonstrating activity against various microorganisms (Başoğlu et al., 2013).

Antimicrobial and Biological Activities

Compounds containing the oxadiazole nucleus, such as 1,3,4-oxadiazoles, have been studied for their broad range of chemical and biological properties. These derivatives exhibit significant biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The diverse biological activities of these compounds make them crucial in the development of new therapeutic agents (Siwach & Verma, 2020).

Photochemical Reactions

The photochemical behavior of heterocyclic compounds like 1,3,4-oxadiazoles in reactions with furan has been explored to understand their chemical properties and reaction mechanisms. These studies are fundamental in synthetic chemistry, providing insights into the synthesis of new compounds with potential applications in various fields, including material science and pharmacology (Tsuge et al., 1973).

Energetic Materials Development

The synthesis of energetic materials based on combinations of oxadiazole rings, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, highlights the application of such compounds in the development of insensitive energetic materials. These compounds are characterized by their thermal stabilities and insensitivity to impact and friction, making them suitable for applications that require high-energy materials with enhanced safety profiles (Yu et al., 2017).

properties

IUPAC Name

3-(furan-2-yl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-11-5-6-13(23-2)15(8-11)26(21,22)20-9-12(10-20)17-18-16(19-25-17)14-4-3-7-24-14/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCGMRFWXCTSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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